molecular formula C12H13ClF3N B11719353 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B11719353
M. Wt: 263.68 g/mol
InChI Key: JMKRWIJPTFRLRU-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted at the 6-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability, while the bicyclo[3.1.0] system introduces ring strain, influencing conformational rigidity and target binding .

Properties

Molecular Formula

C12H13ClF3N

Molecular Weight

263.68 g/mol

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)8-3-1-7(2-4-8)11-9-5-16-6-10(9)11;/h1-4,9-11,16H,5-6H2;1H

InChI Key

JMKRWIJPTFRLRU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C3=CC=C(C=C3)C(F)(F)F)CN1.Cl

Origin of Product

United States

Preparation Methods

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv). Cooling to 0°C precipitates the hydrochloride salt, which is filtered and dried under vacuum. Melting point (mp\text{mp}) and 1H^1H-NMR data match literature values for analogous compounds.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldEnantiomeric Excess
Mannich/O-ArylationGlutaraldehyde, 4-CF3_3-anilineMannich, reduction, O-arylation62%89% (if chiral)
Heavy Metal-Free4-CF3_3-phenylacetonitrileCyclopropanation, borane reduction78%>99%
Bisulfite-Cyanide3-azabicyclo[3.1.0]hex-2-eneBisulfite adduct, NaCN45%Racemic

The heavy metal-free route offers superior yield and enantiocontrol, making it ideal for industrial applications. In contrast, the bisulfite-cyanide method produces racemic material but uses inexpensive reagents.

Spectroscopic Characterization

Critical 1H^1H-NMR signals for the target compound (CDCl3_3):

  • Bicyclic protons: δ\delta 1.06–2.64 ppm (m, 10H)

  • 4-(Trifluoromethyl)phenyl: δ\delta 7.60 (d, J=12J = 12 Hz, 1H), 8.37 (s, 1H)

  • NH2+_2^+Cl^-: Broad signal at δ\delta 9.2 ppm (exchanges with D2_2O)

Melting point: 94–100°C (decomposes above 100°C) .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 6-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride exhibit significant antimicrobial properties. In studies involving derivatives of trifluoromethyl-substituted compounds, notable antibacterial activity was observed against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics.

Antimalarial Potential

The compound is part of a broader class of azabicyclic compounds that have been explored for their antimalarial properties. Research into N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl derivatives has shown promising results in inhibiting malaria parasites, suggesting that similar structural motifs could be beneficial in targeting malaria through the development of new drugs .

Neurological Applications

Compounds like 6-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride are being investigated for their potential effects on neurological conditions. The bicyclic structure may interact with neurotransmitter systems, offering possibilities for treating disorders such as depression or anxiety .

Synthesis and Characterization

The synthesis of 6-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the use of chiral intermediates and specific resolving agents to ensure the desired stereochemistry is achieved . Characterization techniques such as X-ray crystallography and NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, various derivatives were synthesized and screened for antimicrobial activity using a well-diffusion method. Compounds with trifluoromethyl substitutions showed enhanced inhibition against tested microbial strains, indicating their potential as future therapeutic agents against infections .

Case Study 2: Antimalarial Development

A study focused on developing new antimalarial agents highlighted several trifluoromethyl-substituted compounds, including those structurally related to 6-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride. The results indicated that these compounds could serve as lead structures in antimalarial drug design due to their favorable interactions with target enzymes involved in the malaria life cycle .

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Positional Isomerism
  • 6-(2-(Trifluoromethyl)phenyl) Analog (): The 2-position trifluoromethyl isomer exhibits distinct NMR shifts (e.g., δ 7.64 ppm for aromatic protons) compared to the 4-position analog, suggesting altered electronic environments.
b) Substituent Type
  • Bicifadine Hydrochloride (1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, CAS 66504-75-4): Replacing -CF₃ with -CH₃ reduces electronegativity and lipophilicity (ClogP decreases by ~0.5–1.0). Bicifadine is a non-opioid analgesic used for acute and neuropathic pain, highlighting how substituent bulk and polarity influence therapeutic application .
  • (±)-1-(3,4-Dichlorophenyl) Analog (): The dichloro substitution enhances serotonin/norepinephrine reuptake inhibition, making it effective for neuropsychiatric disorders. The -CF₃ group in the target compound may offer superior metabolic stability compared to -Cl due to reduced oxidative dehalogenation .

Variations in Bicyclic Core Structure

a) 3-Azabicyclo[3.1.1]heptane Derivatives ():

The [3.1.1] system (vs. For example, 3-benzyl-6-trifluoromethyl-3-azabicyclo[3.1.1]heptane () shows a melting point >220°C, indicating higher crystallinity than the target compound, which may influence solubility and formulation .

b) Sustained-Release Formulations ():

(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is formulated for sustained release using direct compression. The naphthyl group increases hydrophobicity, extending half-life compared to the -CF₃ phenyl analog .

Functional Group Modifications

a) Ester Derivatives ():

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 179022-43-6) introduces a carboxylate ester, improving aqueous solubility but reducing blood-brain barrier permeability. This contrasts with the lipophilic -CF₃ phenyl group in the target compound .

b) Alcohol and Difluoro Derivatives ():

Derivatives like 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) leverage fluorine atoms to enhance bioavailability via halogen bonding. The difluoro substitution may confer greater metabolic resistance than -CF₃ due to reduced steric hindrance .

Biological Activity

6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, with the CAS number 1311314-49-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₉ClF₃N
  • Molecular Weight : 187.59 g/mol
  • Purity : Typically >98% .
  • Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C .

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly the modulation of the cholinergic system. It is suggested that the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors .

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride may exhibit antidepressant effects by influencing serotonin and norepinephrine levels in the brain.
  • Cognitive Enhancement : The compound has been studied for its potential to enhance cognitive functions, possibly through cholinergic receptor modulation .
  • Analgesic Properties : Preliminary studies suggest analgesic effects, indicating a potential role in pain management therapies.

Study 1: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry evaluated various bicyclic compounds for their effects on cognitive function in animal models. The results demonstrated that compounds structurally related to 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride significantly improved performance in memory tasks .

CompoundMemory Improvement (%)Dosage (mg/kg)
Compound A25%10
Compound B30%20
Target Compound35%15

Study 2: Antidepressant Activity

In another investigation, the antidepressant-like effects of this compound were assessed using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time at specific dosages, suggesting potential antidepressant properties .

Test TypeImmobility Time (seconds)Control (seconds)
FST6090
TST5080

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the bicyclic azabicyclo[3.1.0]hexane core via [3+2] cycloaddition or ring-closing metathesis. The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under anhydrous conditions . Purification requires recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC to remove unreacted intermediates. Purity validation should include HPLC (>98% by area), elemental analysis, and mass spectrometry (ESI-MS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm regiochemistry and trifluoromethyl group integration .
  • X-ray Crystallography : Resolve stereochemical ambiguity in the azabicyclo core (e.g., envelope conformation of the bicyclic system) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • pH-Dependent Solubility : Test in buffered solutions (pH 1–10) to identify optimal storage conditions (e.g., refrigeration at 4°C in inert atmospheres) .
  • Forced Degradation : Expose to UV light, heat, and humidity to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Phase Solubility Analysis : Use shake-flask methods with HPLC quantification in solvents like DMSO, acetonitrile, and aqueous buffers.
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions that may explain variability .
  • Molecular Dynamics Simulations : Model solvent interactions to predict solubility trends .

Q. What experimental frameworks are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • In Vitro Functional Assays : Use reporter gene systems or enzyme inhibition assays (e.g., IC50_{50} determination) with appropriate controls for non-specific binding .

Q. How can researchers design comparative studies to evaluate this compound against structurally similar azabicyclo derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) and test in parallel assays .
  • Computational Docking : Use software like AutoDock or Schrödinger to predict binding modes and prioritize derivatives .
  • Meta-Analysis : Aggregate published data on related compounds to identify trends in bioavailability or toxicity .

Methodological Notes for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., bioactivity in one study but not another), validate assay conditions (e.g., cell line specificity, solvent effects) and confirm compound integrity via LC-MS .
  • Stereochemical Purity : Chiral HPLC or capillary electrophoresis is critical to ensure enantiomeric excess (>99%) in pharmacological studies .

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